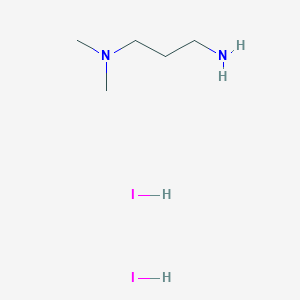
N',N'-Dimethylpropane-1,3-diamine;dihydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide is an organic compound with the chemical formula C5H14N2·2HI. It is a derivative of N,N’-Dimethyl-1,3-propanediamine, which is a diamine with two methyl groups attached to the nitrogen atoms. This compound is known for its use in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide can be synthesized through a multi-step process. One common method involves the reaction of 1,3-propanediamine with methyl iodide to form N,N’-Dimethyl-1,3-propanediamine. This intermediate is then treated with hydroiodic acid to yield the dihydroiodide salt.
Industrial Production Methods
In industrial settings, the production of N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide typically involves continuous processes using fixed-bed reactors. The reaction conditions include high pressure and the use of catalysts such as Raney-Nickel. The process is designed to maximize yield and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a crosslinking agent in protein chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide involves its ability to act as a nucleophile in chemical reactions. The compound’s nitrogen atoms can donate electron pairs, making it reactive towards electrophiles. This nucleophilic behavior is crucial in its role as a crosslinking agent and in the formation of various chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Dimethylethylenediamine
- N,N’-Diethyl-1,3-propanediamine
- N,N’-Diisopropyl-1,3-propanediamine
Uniqueness
N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide is unique due to its specific structure and reactivity. The presence of the dihydroiodide salt form enhances its solubility and stability, making it suitable for various applications where other similar compounds might not be as effective .
Propiedades
IUPAC Name |
N',N'-dimethylpropane-1,3-diamine;dihydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2HI/c1-7(2)5-3-4-6;;/h3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERSPYRKVMAEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN.I.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
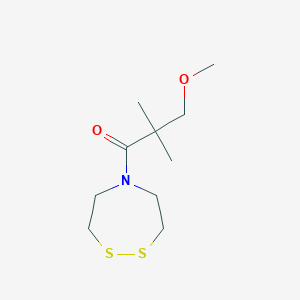
![2-(4-Benzhydrylpiperazino)-5-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-ylamine](/img/structure/B2799218.png)
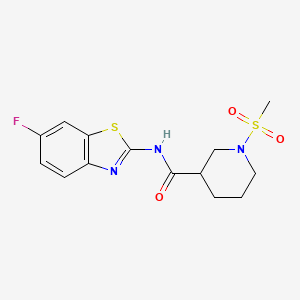

![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine (S)-2-(4-isobutylphenyl)propanoate](/img/structure/B2799223.png)
![2-Amino-3-({1-[(prop-2-yn-1-yl)carbamoyl]ethyl}sulfanyl)propanoic acid](/img/structure/B2799224.png)
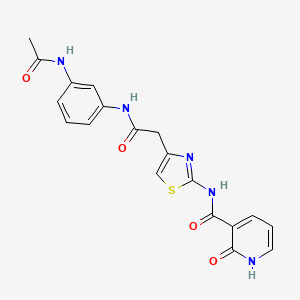
![2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2799227.png)
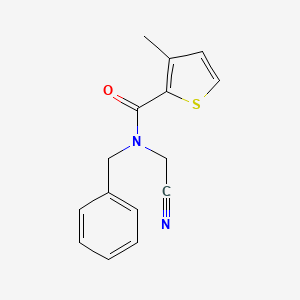
![4-(benzyloxy)-1-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2799231.png)
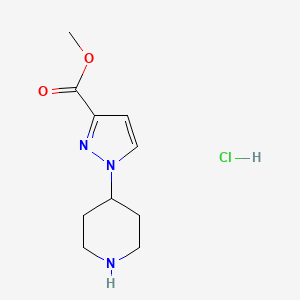
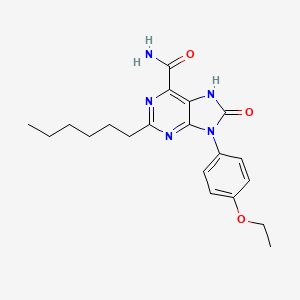

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2799236.png)
